molecular formula C8H11N3O B14012344 1,1-Dimethyl-3-pyridin-3-ylurea CAS No. 13607-03-9

1,1-Dimethyl-3-pyridin-3-ylurea

Cat. No.: B14012344
CAS No.: 13607-03-9
M. Wt: 165.19 g/mol
InChI Key: ZSJMEPHSFVNWOC-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-pyridin-3-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring substituted with a dimethylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-pyridin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,1-Dimethyl-3-pyridin-3-ylurea has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-3-pyridin-2-ylurea: Similar structure but with the urea group attached to the 2-position of the pyridine ring.

    1,1-Dimethyl-3-pyridin-4-ylurea: Urea group attached to the 4-position of the pyridine ring.

    1,1-Dimethyl-3-pyridin-5-ylurea: Urea group attached to the 5-position of the pyridine ring.

Uniqueness

1,1-Dimethyl-3-pyridin-3-ylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the urea group on the pyridine ring can significantly impact the compound’s properties, making it distinct from its isomers.

Properties

CAS No.

13607-03-9

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1,1-dimethyl-3-pyridin-3-ylurea

InChI

InChI=1S/C8H11N3O/c1-11(2)8(12)10-7-4-3-5-9-6-7/h3-6H,1-2H3,(H,10,12)

InChI Key

ZSJMEPHSFVNWOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CN=CC=C1

Origin of Product

United States

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